molecular formula C19H17N5O2S2 B2669325 4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1219911-56-4

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2669325
CAS No.: 1219911-56-4
M. Wt: 411.5
InChI Key: VUQROFWQIZNFIL-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research conducted by Başoğlu et al. (2013) involved microwave-assisted synthesis of hybrid molecules incorporating structures similar to the compound , targeting antimicrobial, antilipase, and antiurease activities. Their work highlights the potential of such compounds in contributing to the development of new antimicrobial agents with varying degrees of efficacy against different microorganisms, including the exploration of their enzyme inhibitory capabilities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Tetrahydropyrimidine and Thiazolopyrimidine Derivatives

Fadda et al. (2013) focused on the synthesis of new tetrahydropyrimidine and their thiazolopyrimidine derivatives, showcasing the versatility of these scaffolds in drug discovery. The compounds synthesized in this study were characterized and could serve as precursors or analogs for further modifications to enhance their biological activities (Fadda, Bondock, Khalil, & Tawfik, 2013).

Heterocyclic Synthesis Involving Thiophenylhydrazonoacetates

Mohareb et al. (2004) explored the synthesis of various heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, using thiophenylhydrazonoacetates as starting materials. This work demonstrates the synthetic utility of such compounds in constructing complex heterocyclic systems, which are often found in pharmaceutical agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity of Arylazothiazoles and Thiadiazoles

Gomha et al. (2015) investigated the synthesis and anticancer activity of arylazothiazoles and 1,3,4-thiadiazoles, employing a novel copolymer catalyst for the reactions. Their findings suggest the potential of these compounds, particularly those with thiazole derivatives, in acting against specific cancer cell lines, highlighting the relevance of such structural motifs in anticancer research (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Properties

IUPAC Name

4-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-13-17(28-19(21-13)23-9-2-3-10-23)18(26)20-8-11-24-16(25)7-6-14(22-24)15-5-4-12-27-15/h2-7,9-10,12H,8,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQROFWQIZNFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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